2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one, abbreviated as 2-CPD, is a heterocyclic organic compound. It is a derivative of the pyrimidine family, and is a colorless, crystalline solid. 2-CPD is a versatile synthetic intermediate in organic synthesis, and is used in the production of pharmaceuticals, dyes, and polymers. It is also used as a starting material for the synthesis of a variety of biologically active compounds.
Scientific Research Applications
DNA Binding and Antitumor Properties
- Dihydropyrimidinones derivatives, including those similar to 2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one, have been investigated for their DNA binding properties. Studies revealed that these compounds can intercalatively bind to DNA, potentially blocking DNA transcription and replication. This characteristic suggests their potential as antitumor agents (Wang et al., 2013).
Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds structurally similar to 2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one have been studied. These studies provide insights into the molecular configuration and potential applications in medicinal chemistry (Guo & Shun, 2004).
Theoretical Study on Properties
- A theoretical study on a compound similar to 2-(2-Chlorophenyl)-3,4-dihydropyrimidin-4-one explored its structural properties, charge distribution, and molecular orbital analysis, suggesting potential biological activities due to its structural stability (Ma Jin-guang, 2010).
Antimicrobial and Antifungal Evaluation
- Some derivatives of 3,4-dihydropyrimidin-2-one have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies suggest the potential of these compounds in developing new therapeutic agents (Modha et al., 2002).
properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-diazinan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-2-1-3-7(8)10-12-6-5-9(14)13-10/h1-4,10,12H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBAJRVSINDGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(NC1=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1,3-diazinan-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.